![molecular formula C16H16Br2N2OS2 B2483130 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1039631-19-0](/img/structure/B2483130.png)
1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, and an imidazole ring. Compounds with these types of structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring and the thiophene ring could potentially allow for interesting interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo reactions with nucleophiles, and the imidazole ring could potentially act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the heterocyclic rings could also influence its solubility .Scientific Research Applications
- This property makes it valuable for designing chemical sensors and detecting specific amine compounds .
- Researchers have evaluated the antitumor activity of this compound against human malignant melanoma cells (A375) using the standard MTT assay in vitro .
- For instance, related compounds have been used in biosensors by modifying gold electrodes with functional groups .
- Conjugated microporous polymers (CMPs) containing similar building blocks have shown promise in heterogeneous catalysis .
- CMPs, including those with pendant functional groups, have been studied for gas storage applications .
Chemical Sensing and Fluorescence Detection
Antitumor Activity
Electrochemical Biosensors
Heterogeneous Catalysis
Gas Storage and Separation
Light-Harvesting Antennas and Photonic Devices
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQTZOFFMDKFL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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